molecular formula C11H24ClNO2 B13769123 2-Amino-5,7,7-trimethyl-octanoic acid CAS No. 5440-38-0

2-Amino-5,7,7-trimethyl-octanoic acid

Katalognummer: B13769123
CAS-Nummer: 5440-38-0
Molekulargewicht: 237.77 g/mol
InChI-Schlüssel: MBUIKEZYWBLFNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5,7,7-trimethyl-octanoic acid is a heterocyclic organic compound with the molecular formula C11H23NO2 and a molecular weight of 201.3058 . This compound is known for its unique structure, which includes an amino group and a branched alkyl chain. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,7,7-trimethyl-octanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of amide coupling reactions, where the amino group is introduced to the alkyl chain . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5,7,7-trimethyl-octanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amines. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-5,7,7-trimethyl-octanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-5,7,7-trimethyl-octanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-5,7,7-trimethyl-octanoic acid is unique due to its specific branched alkyl chain and the position of the amino group.

Eigenschaften

CAS-Nummer

5440-38-0

Molekularformel

C11H24ClNO2

Molekulargewicht

237.77 g/mol

IUPAC-Name

2-amino-5,7,7-trimethyloctanoic acid;hydrochloride

InChI

InChI=1S/C11H23NO2.ClH/c1-8(7-11(2,3)4)5-6-9(12)10(13)14;/h8-9H,5-7,12H2,1-4H3,(H,13,14);1H

InChI-Schlüssel

MBUIKEZYWBLFNH-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(C(=O)O)N)CC(C)(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.